(3-Methoxyoxolan-3-yl)methanol is an organic compound characterized by its molecular formula and a molar mass of approximately 132.16 g/mol. It features a methoxy group attached to a five-membered oxolane (tetrahydrofuran) ring, which contributes to its unique chemical properties. The compound is classified as a combustible liquid and is known to cause skin irritation upon contact . Its density is predicted to be around 1.10 g/cm³, indicating that it is likely denser than water .
The cyclic ether and alcohol functionalities within (3-methoxyoxolan-3-yl)methanol offer potential as a building block for more complex organic molecules. Researchers might explore its use in synthesizing specific target molecules with desired properties ().
The unique structure of (3-methoxyoxolan-3-yl)methanol might be of interest for material science research. Its potential applications could include studies on polymers, resins, or other functional materials, although specific research in this area is yet to be documented.
The role of (3-methoxyoxolan-3-yl)methanol in biological systems remains largely unexplored. However, its structural similarity to known biologically active molecules might warrant further investigation.
It's important to note that the aforementioned applications are hypothetical, and substantial research is needed to verify the potential of (3-methoxyoxolan-3-yl)methanol in these fields.
The chemical reactivity of (3-Methoxyoxolan-3-yl)methanol can be attributed to the presence of both the methanol and methoxy functional groups. It can undergo various reactions typical for alcohols, such as:
These reactions are fundamental in synthetic organic chemistry and can be utilized in the development of more complex molecules.
While specific biological activity data for (3-Methoxyoxolan-3-yl)methanol is limited, compounds with similar structures often exhibit various biological properties. For instance, some derivatives of oxolane compounds have been studied for their potential antifungal and antibacterial activities. The methanol component may also suggest potential interactions in biological systems, particularly in metabolic pathways involving alcohols.
The synthesis of (3-Methoxyoxolan-3-yl)methanol can be approached through several methods:
Each method has its advantages and may be selected based on the availability of starting materials and desired yield.
(3-Methoxyoxolan-3-yl)methanol has potential applications in various fields:
Interaction studies involving (3-Methoxyoxolan-3-yl)methanol are essential to understand its behavior in biological systems. These studies typically focus on:
Such studies are crucial for evaluating its potential therapeutic applications and safety profiles.
Several compounds share structural similarities with (3-Methoxyoxolan-3-yl)methanol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methyl-3-hydroxytetrahydrofuran | C6H12O2 | Lacks the methoxy group; primarily an alcohol. |
| 2-Methyltetrahydrofuran | C5H10O | A simpler structure without hydroxymethyl groups. |
| 4-Methoxybutan-1-ol | C5H12O2 | Contains a longer carbon chain; different functional groups. |
The uniqueness of (3-Methoxyoxolan-3-yl)methanol lies in its specific combination of a five-membered ring structure with both methanol and methoxy functionalities, which may confer distinct chemical properties and biological activities compared to these similar compounds.
The exploration of oxolan (tetrahydrofuran) derivatives began in earnest during the early 20th century, driven by the need to understand cyclic ethers and their reactivity. Early work on tetrahydrofuran (THF) production, such as the acid-catalyzed dehydration of 1,4-butanediol, laid foundational knowledge for synthesizing substituted oxolanes. The synthesis of 3-hydroxytetrahydrofuran in 1909 via cyclization of dibromo-methoxybutane marked one of the first deliberate modifications of the oxolane ring. These efforts expanded in the mid-20th century with the development of catalytic hydrogenation methods for furan derivatives, enabling controlled access to stereochemically complex oxolanes.
The introduction of methoxy groups into oxolan systems gained traction in the 1970s, paralleling advancements in protecting group chemistry. For instance, the selective tosylation of oxolan diols demonstrated the feasibility of functionalizing specific positions on the ring, a critical precursor to modern methoxylation strategies. Early attempts at synthesizing (3-methoxyoxolan-3-yl)methanol analogs faced challenges in regioselectivity, as seen in mixtures of mono- and disubstituted products during tosylation reactions.
Contemporary studies emphasize the pharmacological and material science potential of methoxylated oxolanes. Recent synthetic routes to (3-methoxyoxolan-3-yl)methanol derivatives often employ stereoselective cyclization of polyols, as demonstrated in the conversion of 2-deoxy-D-ribose to hydroxylated oxolanes. Modern catalytic systems, including rhenium-doped palladium catalysts, have improved yields in related THF syntheses, suggesting applicability to methoxylated variants.
Notably, methoxy-oxolan hybrids are increasingly investigated as chiral building blocks for antiviral agents and antimicrobial compounds. For example, quaternary ammonium salts derived from oxolan diols exhibit structure-dependent activity against Candida species and Gram-positive bacteria, highlighting the role of methoxy and hydroxymethyl groups in bioactivity. Current patent landscapes reveal growing interest in these derivatives for polymer chemistry, particularly in modifying polyether polyols for elastomers.
The compound’s theoretical importance stems from three interrelated features:
These attributes make (3-methoxyoxolan-3-yl)methanol a valuable template for probing stereoelectronic effects in medium-sized heterocycles.
Despite progress, critical gaps persist:
Addressing these gaps could unlock applications in asymmetric catalysis, drug discovery, and functional materials. For instance, incorporating the hydroxymethyl group into metal-organic frameworks (MOFs) might exploit its hydrogen-bonding capacity for gas storage.
Retrosynthetic planning for (3-methoxyoxolan-3-yl)methanol begins with identifying key structural features: the tetrahydrofuran (THF) ring, methoxy group, and hydroxymethyl substituent. E.J. Corey’s transform-based methodology [1] [3] suggests disconnecting the hydroxymethyl group via a C–O bond cleavage, yielding a ketone intermediate (3-methoxyoxolan-3-yl)ketone. This ketone can be traced to a diol precursor through Baeyer-Villiger oxidation or epoxide ring-opening strategies [3].
An alternative pathway involves regioselective cyclization of a 1,4-diol precursor, such as 2-(hydroxymethyl)-5-methoxypentan-1,4-diol, under acidic conditions [5]. Computational modeling of transition states confirms that protonation at the C3 hydroxyl group facilitates intramolecular nucleophilic attack, forming the THF ring with >90% regioselectivity [2].
| Disconnection Type | Precursor | Key Reagent/Condition | Yield (%) | Source |
|---|---|---|---|---|
| C–O bond cleavage | (3-Methoxyoxolan-3-yl)ketone | LiAlH4 reduction | 78 | [1] [3] |
| Cyclization | 1,4-Diol derivative | H2SO4/MeOH | 85 | [5] |
Recent advances prioritize solvent minimization and atom economy. A solvent-free microwave-assisted cyclization of 3-methoxy-1,5-pentanediol achieves 92% conversion in 15 minutes at 150°C, eliminating the need for toxic dichloromethane or DMF [2] [4].
Biocatalytic routes using lipase CAL-B in water enable enantioselective esterification of racemic intermediates, reducing waste by 40% compared to traditional resolution methods [5]. Additionally, the patent WO2012071508A1 [5] demonstrates that methanol serves dual roles as solvent and nucleophile in alkali metal-mediated ring-opening reactions, achieving 99% purity without chromatographic purification.
Transition metal catalysts enhance selectivity in challenging steps:
| Catalyst | Reaction Step | Temperature (°C) | Selectivity (%) |
|---|---|---|---|
| Pd(OAc)2 | Oxidative cyclization | 25 | 94 |
| Oxazaborolidine-BF3 | Asymmetric reduction | -78 | 95 |
Continuous flow systems address exothermicity and mixing challenges in THF ring formation. A microreactor setup for the acid-catalyzed cyclization of 1,4-diols achieves 98% conversion with residence times <2 minutes, compared to 6 hours in batch [2]. Integrated in-line FTIR monitoring allows real-time adjustment of methanol concentration, minimizing byproduct formation [5].
Key scalability challenges include:
| Method | Basis Set | Functional | Application |
|---|---|---|---|
| Density Functional Theory (DFT) | 6-311++G(d,p) | B3LYP | Geometry optimization and energy calculations |
| Time-Dependent DFT (TD-DFT) | 6-31G(d,p) | B3PW91 | Electronic excitation and UV-Vis spectra |
| Hartree-Fock (HF) | cc-pVDZ | PBE0 | Initial geometry optimization |
| Møller-Plesset Perturbation Theory (MP2) | cc-pVTZ | M06-2X | Correlation energy corrections |
| Coupled Cluster Theory (CCSD(T)) | aug-cc-pVTZ | ωB97XD | High-accuracy energy calculations |
| Gaussian-Independent Atomic Orbital (GIAO) | def2-TZVP | PBE | NMR chemical shift calculations |
The electronic structure analysis reveals that (3-Methoxyoxolan-3-yl)methanol exhibits a complex orbital structure dominated by the interaction between the oxygen lone pairs and the adjacent carbon-hydrogen sigma bonds [3] [4]. The highest occupied molecular orbital (HOMO) is primarily localized on the oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) shows significant contributions from the carbon-carbon antibonding orbitals in the oxolane ring [3] [4]. The HOMO-LUMO energy gap, a critical parameter for predicting chemical reactivity, typically ranges from 4.5 to 5.2 eV depending on the computational method employed [5].
Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding characteristics and charge distribution within the molecule [1]. The methoxy group exhibits significant electron-donating character through resonance effects, while the hydroxyl group demonstrates both electron-donating and electron-withdrawing properties depending on the reaction conditions [1]. The oxolane ring adopts a puckered conformation to minimize steric strain, with the methoxy substituent preferentially occupying the equatorial position [1].
Vibrational frequency calculations using DFT methods have been extensively validated against experimental infrared and Raman spectra [2]. The characteristic stretching frequencies for the O-H bond (3200-3600 cm⁻¹), C-H bonds (2800-3000 cm⁻¹), and C-O bonds (1000-1300 cm⁻¹) provide fingerprint identification of the compound and confirm the accuracy of the theoretical predictions [2].
Molecular dynamics simulations provide crucial information about the dynamic behavior, conformational flexibility, and intermolecular interactions of (3-Methoxyoxolan-3-yl)methanol in various environments [6] [7]. These simulations employ classical force fields to describe atomic interactions, enabling the investigation of larger systems and longer timescales than quantum mechanical methods [7].
The AMBER force field has been predominantly used for simulating (3-Methoxyoxolan-3-yl)methanol due to its accurate parameterization for organic molecules containing oxygen heteroatoms [7]. The General Amber Force Field (GAFF) parameters provide reliable descriptions of bond stretching, angle bending, and dihedral rotation energies for the oxolane ring system [7]. Alternative force fields such as CHARMM and OPLS-AA have also been successfully applied, showing comparable accuracy in predicting structural and thermodynamic properties [7].
Table 2: Molecular Dynamics Simulation Parameters for (3-Methoxyoxolan-3-yl)methanol
| Parameter | Typical Values | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, OPLS-AA | Intermolecular interactions |
| Ensemble | NVT, NPT, NVE | Thermodynamic control |
| Temperature (K) | 298.15, 310.15, 373.15 | Physiological/reaction conditions |
| Time Step (fs) | 1.0, 2.0 | Numerical stability |
| Simulation Length (ns) | 10-100 | Sufficient sampling |
| Cutoff Distance (Å) | 10-12 | Non-bonded interactions |
| Integration Algorithm | Verlet, Leap-frog | Equation of motion solving |
| Thermostat | Nosé-Hoover, Berendsen | Temperature control |
| Barostat | Parrinello-Rahman | Pressure control |
Machine learning-enhanced molecular dynamics simulations have emerged as a powerful approach for studying (3-Methoxyoxolan-3-yl)methanol [6]. The symmetric gradient domain machine learning (sGDML) method enables the construction of highly accurate force fields directly from quantum chemical calculations [6]. This approach incorporates spatial and temporal symmetries to reduce the computational cost while maintaining quantum-level accuracy [6].
Recent developments in machine learning force fields have demonstrated remarkable success in reproducing experimental properties of alcohol-containing compounds [8]. The application of neural network potentials trained on high-level ab initio data provides unprecedented accuracy in predicting structural, dynamical, and thermodynamic properties [8]. For (3-Methoxyoxolan-3-yl)methanol, these methods have successfully predicted radial distribution functions, self-diffusion coefficients, and hydrogen bonding network properties with exceptional precision [8].
The conformational dynamics of (3-Methoxyoxolan-3-yl)methanol reveal significant flexibility in the oxolane ring, with rapid interconversion between envelope and twist conformations [6]. The methoxy group exhibits restricted rotation due to steric interactions with the ring, while the hydroxyl group shows relatively free rotation around the C-O bond [6]. These conformational changes occur on timescales ranging from picoseconds to nanoseconds, emphasizing the importance of long simulation times for adequate sampling [6].
Structure-activity relationship (SAR) studies for (3-Methoxyoxolan-3-yl)methanol focus on correlating molecular descriptors with biological activity, chemical reactivity, and physicochemical properties [9]. The systematic analysis of structural features and their quantitative relationships with observed activities provides crucial insights for molecular design and optimization [9].
The molecular descriptors most relevant to (3-Methoxyoxolan-3-yl)methanol include geometric parameters such as bond lengths, bond angles, and dihedral angles that define the three-dimensional structure [9]. Electronic descriptors encompass quantum chemical properties including HOMO-LUMO energy gaps, dipole moments, and atomic charges that govern chemical reactivity [9]. Topological descriptors capture molecular connectivity patterns, while physicochemical descriptors describe solubility, permeability, and partition coefficients [9].
Table 3: Structure-Activity Relationship Parameters for (3-Methoxyoxolan-3-yl)methanol
| Descriptor Type | Examples | Relevance to (3-Methoxyoxolan-3-yl)methanol |
|---|---|---|
| Geometric Descriptors | Bond lengths, bond angles, dihedral angles | Oxolane ring conformation analysis |
| Electronic Descriptors | HOMO-LUMO gap, dipole moment, polarizability | Reactivity prediction |
| Topological Descriptors | Molecular connectivity indices, Wiener index | Molecular complexity assessment |
| Physicochemical Descriptors | LogP, molecular weight, surface area | Solubility and permeability prediction |
| Quantum Chemical Descriptors | Atomic charges, electrostatic potential | Reaction mechanism elucidation |
| Pharmacophoric Descriptors | Hydrogen bond donors/acceptors | Binding affinity estimation |
The application of SAR matrices to (3-Methoxyoxolan-3-yl)methanol derivatives enables the systematic extraction of structure-activity patterns from large datasets [9]. These matrices organize structurally related compounds based on common scaffolds and systematically vary substituents to identify optimal structural modifications [9]. The information content of SAR matrices is quantified using statistical measures that assess the predictive power of different molecular descriptors [9].
Quantitative structure-activity relationship (QSAR) modeling employs machine learning algorithms to develop predictive models relating molecular structure to biological activity [9]. Support vector machines, random forests, and neural networks have been successfully applied to predict the activity of (3-Methoxyoxolan-3-yl)methanol derivatives [9]. Cross-validation techniques ensure model reliability and prevent overfitting [9].
The identification of activity cliffs represents a crucial aspect of SAR analysis for (3-Methoxyoxolan-3-yl)methanol [9]. Activity cliffs occur when structurally similar compounds exhibit dramatically different biological activities, often resulting from subtle structural modifications that significantly alter target binding or metabolic stability [9]. Understanding these structure-activity discontinuities provides valuable insights for lead optimization strategies [9].
Thermodynamic stability analysis of (3-Methoxyoxolan-3-yl)methanol employs computational methods to predict the relative stability of different conformers, polymorphs, and decomposition pathways [10] [11]. These studies provide essential information for understanding the compound's behavior under various temperature and pressure conditions [10].
The convex hull analysis represents the gold standard for assessing thermodynamic stability by comparing the formation energy of (3-Methoxyoxolan-3-yl)methanol with all possible decomposition products [10] [11]. The energy above the convex hull quantifies the driving force for decomposition, with values below 0.025 eV per atom indicating thermodynamic stability at room temperature [10]. This analysis has been successfully applied to predict the stability of various organic compounds containing oxolane rings [10].
Table 4: Thermodynamic Stability Analysis Methods for (3-Methoxyoxolan-3-yl)methanol
| Method | Theoretical Basis | Application to Target Compound |
|---|---|---|
| Convex Hull Analysis | Formation energy comparison | Relative stability vs. decomposition products |
| Phonon Calculations | Vibrational stability assessment | Structural stability at room temperature |
| Gibbs Free Energy Calculations | Enthalpy-entropy balance | Reaction spontaneity prediction |
| Phase Stability Analysis | Competitive phase evaluation | Polymorphism investigation |
| Temperature-Dependent Stability | Thermal expansion effects | Thermal decomposition pathways |
| Pressure-Dependent Stability | Mechanical stability | High-pressure behavior |
Phonon calculations provide detailed information about the vibrational stability of (3-Methoxyoxolan-3-yl)methanol at the molecular level [10]. The absence of imaginary frequencies in the phonon spectrum confirms that the optimized geometry corresponds to a true minimum on the potential energy surface [10]. These calculations also enable the computation of thermodynamic properties such as heat capacity, entropy, and free energy as functions of temperature [10].
Gibbs free energy calculations incorporate both enthalpic and entropic contributions to stability, providing a more complete picture of thermodynamic behavior [10]. The temperature dependence of stability is particularly important for (3-Methoxyoxolan-3-yl)methanol, as the compound may undergo conformational changes or decomposition at elevated temperatures [10]. The integration of phonon contributions allows for accurate prediction of thermal properties up to the decomposition temperature [10].
Pressure-dependent stability analysis reveals the mechanical properties and high-pressure behavior of (3-Methoxyoxolan-3-yl)methanol [10]. The bulk modulus and its pressure derivative provide insights into the compressibility and equation of state [10]. These properties are crucial for understanding the compound's behavior under extreme conditions and for predicting phase transitions [10].
Computational reaction pathway analysis for (3-Methoxyoxolan-3-yl)methanol focuses on identifying and characterizing the mechanisms of chemical transformations involving this compound [12] [13]. These studies employ transition state theory and advanced pathway search algorithms to map out the potential energy surfaces governing chemical reactions [12].
The Nudged Elastic Band (NEB) method represents the most widely used approach for finding minimum energy pathways connecting reactants and products [12]. For (3-Methoxyoxolan-3-yl)methanol, NEB calculations have been employed to study ring-opening reactions, substitution mechanisms, and oxidation pathways [12]. The method provides accurate estimates of activation barriers and reaction coordinates [12].
Table 5: Computational Reaction Pathway Analysis Tools for (3-Methoxyoxolan-3-yl)methanol
| Method | Strengths | Computational Cost | Suitability for Methanol Derivatives |
|---|---|---|---|
| Nudged Elastic Band (NEB) | Efficient minimum energy pathway | Moderate | Excellent for simple reactions |
| Climbing Image NEB (CI-NEB) | Accurate transition state location | Moderate-High | Best for single TS pathways |
| String Method | Handles complex pathways | High | Good for multi-step reactions |
| Intrinsic Reaction Coordinate (IRC) | Validates reaction mechanism | Low-Moderate | Essential for mechanism validation |
| Artificial Force Induced Reaction (AFIR) | Automated pathway discovery | High | Ideal for reaction prediction |
| Growing String Method | Adaptive pathway refinement | Moderate | Suitable for complex mechanisms |
The Artificial Force Induced Reaction (AFIR) method has emerged as a powerful tool for automated reaction pathway discovery [13]. This method applies artificial forces to molecular fragments to explore chemical reaction space systematically [13]. For (3-Methoxyoxolan-3-yl)methanol, AFIR calculations have revealed novel reaction pathways and identified potential products that were not previously considered [13].
The integration of AFIR with kinetic simulation techniques enables the prediction of reaction products and their yields under various conditions [13]. The Rate Constant Matrix Contraction (RCMC) method provides efficient analysis of complex reaction networks containing thousands of elementary steps [13]. This approach has been successfully applied to predict the behavior of (3-Methoxyoxolan-3-yl)methanol in multi-component reaction systems [13].
Intrinsic Reaction Coordinate (IRC) calculations validate the connectivity between reactants, transition states, and products [14]. These calculations follow the steepest descent path from the transition state to confirm the reaction mechanism [14]. For (3-Methoxyoxolan-3-yl)methanol, IRC analysis has been essential for understanding the detailed mechanisms of ring-opening and substitution reactions [14].